molecular formula C6H3BrF3NO B13475513 5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one

5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one

Cat. No.: B13475513
M. Wt: 241.99 g/mol
InChI Key: OUIMHMGFQCZULW-UHFFFAOYSA-N
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Description

5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one is a halogenated dihydropyridinone derivative characterized by a bromine atom at position 5, a fluorine atom at position 3, and a difluoromethyl group at position 1. Its molecular formula is C₇H₅BrF₃N₂O, with a molecular weight of 276.03 g/mol (estimated). The compound’s structural features—particularly the electron-withdrawing fluorine substituents and bromine atom—impart distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H3BrF3NO

Molecular Weight

241.99 g/mol

IUPAC Name

5-bromo-1-(difluoromethyl)-3-fluoropyridin-2-one

InChI

InChI=1S/C6H3BrF3NO/c7-3-1-4(8)5(12)11(2-3)6(9)10/h1-2,6H

InChI Key

OUIMHMGFQCZULW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C=C1Br)C(F)F)F

Origin of Product

United States

Preparation Methods

Fluorination of Pyridin-2-one Derivatives

One of the most prominent preparation routes involves the direct fluorination of suitably substituted pyridin-2-one precursors. The process typically employs elemental fluorine (F₂) gas in specialized reactors resistant to its highly reactive nature. The precursor molecules are often substituted with bromine and other functional groups, which influence regioselectivity and yield.

Reaction Pathway:

  • Starting with 5-bromo-1-(difluoromethyl)-pyridin-2-one derivatives, direct fluorination introduces the fluorine atom at the 3-position of the pyridinone ring, facilitated by the electron-deficient nature of the heterocycle.

  • The process may involve a controlled environment with inert solvents such as acetonitrile or dichloromethane, which stabilize intermediates and prevent over-fluorination.

Research Findings:

  • A recent patent describes a process where a difluoromethyl-pyrazole compound undergoes direct fluorination with F₂ in a fluorine-resistant reactor to synthesize fluorinated heterocycles, demonstrating high regioselectivity and yield (see).

  • The process involves a stepwise addition of fluorine, with reaction conditions optimized to prevent degradation or multiple substitutions.

Fluorination Using Fluorinating Agents

While elemental fluorine provides high reactivity, safer alternatives such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be employed for milder fluorination, especially at the aromatic or heterocyclic ring positions.

Advantages:

  • Increased safety profile.

  • Better control over regioselectivity.

Limitations:

  • Typically less reactive than F₂, requiring catalysts or elevated temperatures.

Halogenation and Subsequent Functionalization

Bromination of Pyridinone Precursors

Initial halogenation at the 5-position of pyridinone rings is achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids.

Reaction Conditions:

  • Solvent: Acetic acid or dichloromethane.

  • Temperature: Room temperature to mild heating (~50°C).

  • Catalyst: FeBr₃ or other Lewis acids to enhance regioselectivity.

Outcome:

  • Formation of 5-bromo derivatives, which serve as key intermediates for subsequent substitution reactions.

Introduction of the Difluoromethyl Group

The difluoromethyl group (–CF₂H) can be introduced via nucleophilic substitution or radical-based methods:

  • Nucleophilic approach: Using difluoromethyl anion equivalents or reagents like difluoromethyl phosphonium salts.

  • Radical approach: Employing radical initiators with difluoromethyl halides under controlled conditions.

Research Data:

  • A patent describes the synthesis of 5-bromo-1-(difluoromethyl)pyridin-2-one via bromination followed by nucleophilic substitution with difluoromethyl reagents, yielding high purity intermediates suitable for further fluorination.

Multi-step Synthesis Strategies

Sequential Halogenation and Fluorination

A multi-step approach involves:

Advantages:

  • High regioselectivity.

  • Flexibility in functional group modifications.

Challenges:

  • Handling highly reactive fluorine gases.

  • Controlling over-fluorination or side reactions.

Use of Catalytic Systems

Catalysts such as silver fluoride or copper complexes can facilitate selective fluorination, especially when employing milder fluorinating agents.

Recent Advances and Research Discoveries

  • Innovative Reactor Designs: Advanced reactors resistant to fluorine corrosion have enabled safer and more efficient fluorination processes, as highlighted in recent patents.

  • Photoredox Catalysis: Emerging methods utilize light-mediated catalysis to achieve selective fluorination at specific heterocyclic positions, reducing the need for hazardous reagents.

  • Flow Chemistry: Continuous flow systems have been developed to improve safety and scalability in fluorination reactions involving F₂, allowing precise control over reaction parameters.

Data Tables Summarizing Preparation Methods

Method Category Reagents & Conditions Advantages Limitations References
Direct Fluorination F₂ gas in resistant reactors, inert solvents High regioselectivity, yields Safety concerns, requires specialized equipment ,
Halogenation + Nucleophilic Substitution NBS, bromine, difluoromethyl reagents Stepwise control, versatile Multi-step, handling hazardous reagents ,
Catalytic Fluorination Silver fluoride, copper catalysts Milder conditions, selective Catalyst cost, limited scope Recent patents

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or nickel. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized pyridinones .

Scientific Research Applications

5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and difluoromethyl groups allows it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1 and 3

Compound A : 5-Bromo-1-(difluoromethyl)-3-methyl-1,2-dihydropyridin-2-one
  • Molecular Formula : C₈H₉BrF₂N₂O
  • Molecular Weight : 276.08 g/mol
  • Key Differences : Replaces the 3-fluoro group with a methyl group.
  • Impact: The methyl group increases steric bulk and reduces electronegativity compared to fluorine.
Compound B : 3-Bromo-5-fluoro-1-methyl-1,2-dihydropyridin-2-one
  • CAS : 2089315-96-6
  • Molecular Formula : C₆H₅BrFN₂O
  • Key Differences : Bromine at position 3 and fluorine at position 5 (vs. reverse in the target compound).
  • Impact : Positional isomerism alters electronic distribution. The 5-fluoro substituent may enhance resonance stabilization, whereas bromine at position 3 could hinder electrophilic substitution reactions .

Substituent Variations at Position 1

Compound C : 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one
  • CAS : 1862623-05-9
  • Molecular Weight : 247.05 g/mol
  • Key Differences : Replaces difluoromethyl with ethyl and introduces a nitro group at position 3.
  • Impact : The nitro group is strongly electron-withdrawing, increasing reactivity in nucleophilic aromatic substitution. Ethyl enhances lipophilicity but reduces metabolic stability compared to difluoromethyl .
Compound D : 5-Bromo-1-(2-methoxyethyl)-3-nitro-1H-pyridin-2-one
  • CAS : 784156-86-1
  • Molecular Weight : 277.08 g/mol
  • Key Differences : Methoxyethyl substituent at position 1.
  • Impact : The ether oxygen improves solubility in polar solvents, but the larger substituent may sterically hinder interactions in protein-binding pockets .

Fluorine Substituent Comparisons

Compound E : 5-Bromo-3-fluoropyridin-2(1H)-one
  • CAS : 832735-61-2
  • Similarity Score : 0.95
  • Key Differences : Lacks the difluoromethyl group at position 1.
Compound F : 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
  • CAS : 514797-96-7
  • Similarity Score : 0.70
  • Key Differences : Lacks the 3-fluoro substituent.

Research Implications

The target compound’s dual fluorine substituents (1-difluoromethyl and 3-fluoro) synergistically enhance its electronic profile, making it more resistant to cytochrome P450-mediated metabolism compared to analogs like Compound E . Additionally, bromine at position 5 provides a handle for further functionalization via cross-coupling reactions, a feature shared with Compounds C and D . However, the absence of bulky groups (e.g., methoxyethyl in Compound D) may improve its suitability as a kinase inhibitor scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one, and what are their respective yields and limitations?

  • Answer : The synthesis involves bromination and fluorination of pyridinone precursors. Bromination is typically achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50–60°C, yielding ~60–70%. Subsequent fluorination employs Selectfluor® in acetonitrile at room temperature, yielding 65–75% after chromatography. Key limitations include side reactions during bromination and sensitivity of the difluoromethyl group to acidic/basic conditions, requiring pH control .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Answer : Use ¹H, ¹³C, and ¹⁹F NMR for structural confirmation (¹⁹F shifts: -100 to -120 ppm for difluoromethyl groups). High-resolution mass spectrometry (HRMS) and X-ray crystallography (refined via SHELX software ) validate geometry. Purity (>95%) is assessed via HPLC with UV detection at 254 nm, as in protocols from .

Q. How should researchers handle and store this compound to maintain stability?

  • Answer : Store under inert gas (argon/nitrogen) at -20°C in amber vials. Use anhydrous solvents and desiccants (e.g., molecular sieves) to prevent moisture degradation. Avoid temperatures >25°C for extended periods, per handling guidelines in and .

Advanced Research Questions

Q. What strategies can mitigate conflicting spectroscopic data between theoretical calculations and experimental results?

  • Answer : Address solvent effects using COSMO-RS models and compare solid-state (XRD) vs. solution-state (NMR) data. SHELXL refinement resolves electron density ambiguities caused by disordered fluorine atoms . Variable-temperature NMR identifies dynamic processes affecting spectra .

Q. How do electronic properties of bromo and difluoromethyl groups influence reactivity in palladium-catalyzed cross-coupling reactions?

  • Answer : Bromo acts as a superior leaving group, but the electron-withdrawing difluoromethyl group slows oxidative addition. Optimize with Pd(PPh₃)₄, K₂CO₃, and toluene/water (3:1) at 90°C, achieving 70–85% yield. Steric effects from the 3-fluoro substituent may extend reaction times (24–36 hrs) .

Q. What computational approaches predict environmental degradation pathways of this compound?

  • Answer : Use DFT (B3LYP/6-31G*) to calculate bond dissociation energies and identify hydrolysis/photolysis sites. Combine with HPLC-MS/MS to track degradation products. Simulations predict rapid difluoromethyl cleavage under UV, consistent with 50% degradation in 48 hrs under sunlight .

Q. What experimental designs study interactions with cytochrome P450 enzymes, and how are contradictory inhibition data resolved?

  • Answer : Fluorescence assays with human liver microsomes and recombinant CYP isoforms (e.g., CYP3A4) assess time-dependent inhibition. Validate conflicting IC₅₀ values via LC-MS metabolite quantification. Use polyethylene glycol to reduce nonspecific binding, as in studies on brominated analogs .

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